molecular formula C24H25N3O3S B11176410 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11176410
M. Wt: 435.5 g/mol
InChI Key: QWUFZEYXZDGHHQ-UHFFFAOYSA-N
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Description

3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines pyrimidine, pyranoquinoline, and sulfanylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves multiple steps. The process begins with the preparation of the pyrimidine and pyranoquinoline intermediates, followed by their coupling through a sulfanylacetyl linkage. Common reagents used in these reactions include dimethylpyrimidine, acetyl chloride, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The sulfanylacetyl group can facilitate binding to these targets, while the pyrimidine and pyranoquinoline moieties contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one lies in its combination of pyrimidine, pyranoquinoline, and sulfanylacetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H25N3O3S/c1-13-11-24(4,5)27(6)19-10-21-16(8-17(13)19)9-18(22(29)30-21)20(28)12-31-23-25-14(2)7-15(3)26-23/h7-11H,12H2,1-6H3

InChI Key

QWUFZEYXZDGHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC3=CC4=C(C=C3OC2=O)N(C(C=C4C)(C)C)C)C

Origin of Product

United States

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